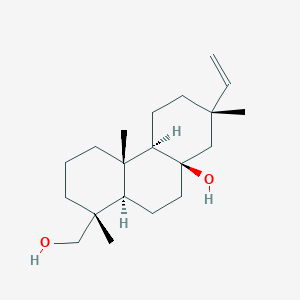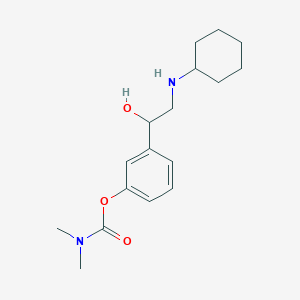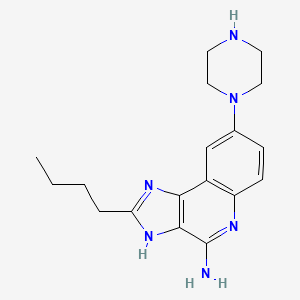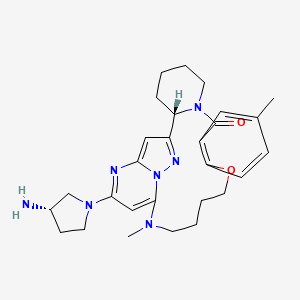
8|A,18-Dihydroxysandaracopimar-15-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 8 is a dual 5-HT2A and 5-HT2C receptor inverse agonist developed to address the limitations of pimavanserin . It has shown promise in preclinical studies for dementia-related psychosis . This compound is part of a class of molecules that interact with serotonin receptors, which are critical in various neurological processes.
Preparation Methods
The synthesis of compound 8 involves several steps, including the use of specific reagents and conditions to achieve the desired molecular structure. One method involves the protonation of the product into a hydrochloride salt, which is then selectively extracted into an aqueous solution . This process ensures the purity of the compound by leaving other organic matter in the ethyl acetate layer . Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound while maintaining its purity and efficacy.
Chemical Reactions Analysis
Compound 8 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Compound 8 has a wide range of scientific research applications. In chemistry, it is used to study the interactions between serotonin receptors and inverse agonists. In biology, it helps in understanding the role of serotonin in neurological processes. In medicine, compound 8 is being investigated for its potential to treat dementia-related psychosis and other neurological disorders . Its unique ability to interact with both 5-HT2A and 5-HT2C receptors makes it a valuable tool in pharmacological research.
Mechanism of Action
The mechanism of action of compound 8 involves its interaction with 5-HT2A and 5-HT2C receptors. By acting as an inverse agonist, it reduces the activity of these receptors, which can help alleviate symptoms of psychosis and other neurological disorders . The molecular targets of compound 8 include the serotonin receptors, and the pathways involved are related to serotonin signaling in the brain.
Comparison with Similar Compounds
Compound 8 is unique in its dual action on both 5-HT2A and 5-HT2C receptors. Similar compounds include pimavanserin, which primarily targets the 5-HT2A receptor . Other compounds in this class may have different receptor affinities and mechanisms of action, making compound 8 a distinctive molecule with specific therapeutic potential.
Properties
Molecular Formula |
C20H34O2 |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(1R,4aS,4bR,7S,8aR,10aR)-7-ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-8a-ol |
InChI |
InChI=1S/C20H34O2/c1-5-17(2)11-7-16-19(4)10-6-9-18(3,14-21)15(19)8-12-20(16,22)13-17/h5,15-16,21-22H,1,6-14H2,2-4H3/t15-,16+,17-,18-,19-,20+/m0/s1 |
InChI Key |
RIQATFSOVFFVRX-DWIKVQACSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@H]2[C@]3(CCC[C@@]([C@@H]3CC[C@]2(C1)O)(C)CO)C)C=C |
Canonical SMILES |
CC1(CCC2C3(CCCC(C3CCC2(C1)O)(C)CO)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[Methyl(2,2,2-trifluoroacetyl)amino]methyl]-2-thiouridine](/img/structure/B15142111.png)







![Sodium;4-[2-pyridin-2-yl-4-(4-sulfophenyl)pyrimidin-5-yl]benzenesulfonate](/img/structure/B15142147.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15142155.png)

![3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-1-(ethynylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide](/img/structure/B15142172.png)


